

A Comparative Guide to the Bioactivity of Methoxy-Substituted Pyridazine Derivatives

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Compound of Interest

Compound Name:	6-Methoxypyridazine-3-carbaldehyde
Cat. No.:	B1317148

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Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents.^{[1][2][3]} Its unique electronic properties and ability to act as a versatile scaffold for chemical modification have led to the discovery of a wide array of biologically active molecules.^{[3][4]} Among the various substitutions, the introduction of a methoxy group (-OCH₃) has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of pyridazine derivatives, often enhancing their therapeutic potential.^[5] This guide provides a comprehensive comparison of the bioactivity of methoxy-substituted pyridazine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Pathways in Malignancy

Methoxy-substituted pyridazine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.^{[2][6]} Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for tumor growth and survival.^[7]

VEGFR-2 Kinase Inhibition: A Strategy Against Angiogenesis

Several methoxy-substituted pyridazine derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.^[8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.^{[8][9]}

A notable example involves a series of pyridazinone-based diarylurea derivatives. Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme, highlighting key interactions that contribute to their inhibitory activity.^[8]

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Methoxy-Substituted Pyridazine Derivatives

Compound ID	Methoxy Substitution Pattern	IC ₅₀ (μM) vs. VEGFR-2	Reference Compound (IC ₅₀ , μM)
10I	4-methoxy-phenyl	0.18	Sorafenib (0.09)
9e	3,4,5-trimethoxy-phenyl	Not specified (high GI)	Imatinib (variable)
5b	4-methoxy-phenyl	Not specified (% inh.)	Imatinib (% inh.)

Note: Data compiled from multiple sources.^{[8][9]} IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. GI refers to Growth Inhibition.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of methoxy-substituted pyridazines is further evidenced by their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic efficacy.

For instance, a study on novel pyridazinone derivatives substituted with methoxy groups and phenyl hydrazine demonstrated significant cytotoxic activity.^[5] In silico evaluation through

molecular docking against the estrogen receptor α (ER α) kinase domain, a key protein in breast cancer, revealed strong binding affinities, suggesting a potential mechanism for their anticancer effects.^[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of methoxy-substituted pyridazine derivatives against a cancer cell line (e.g., MCF-7).

Materials:

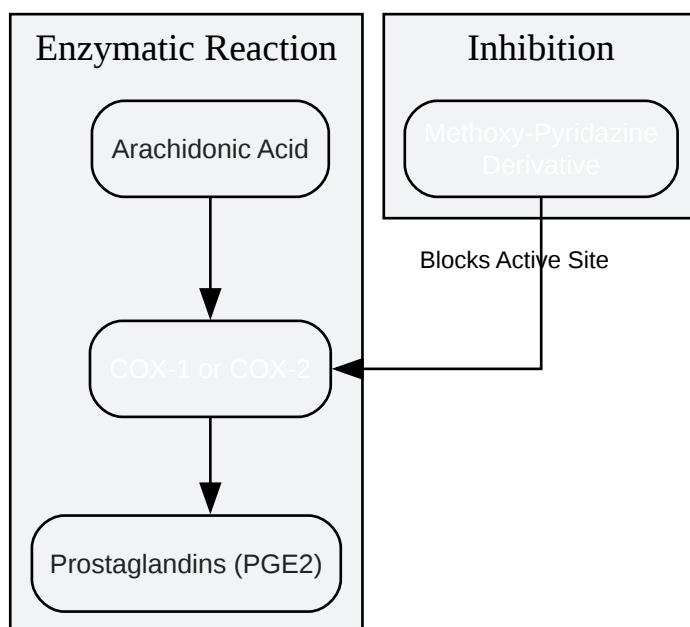
- 96-well microtiter plates
- Cancer cell line (e.g., MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Methoxy-substituted pyridazine derivatives (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

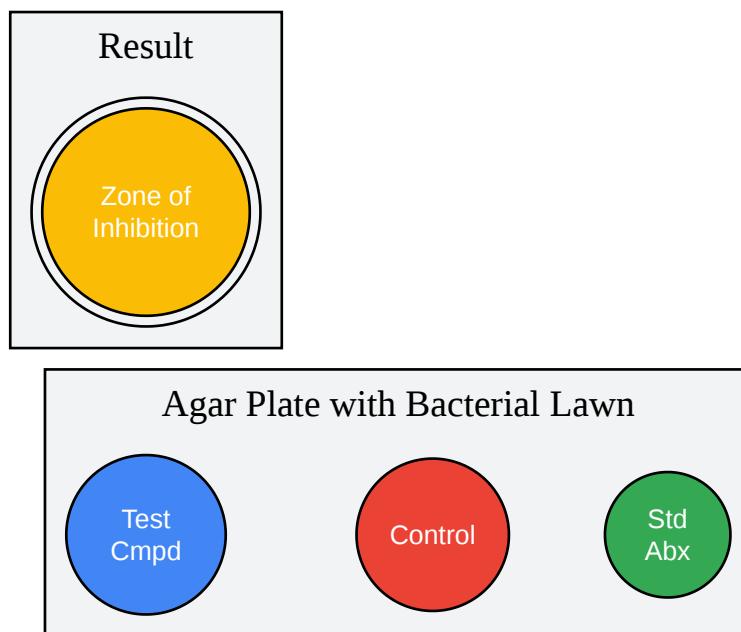
Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.

Diagram 1: MTT Assay Workflow



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